molecular formula C20H20N4O3S2 B2672910 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide CAS No. 941877-53-8

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide

Cat. No.: B2672910
CAS No.: 941877-53-8
M. Wt: 428.53
InChI Key: ILYNATRLZWUPRO-UHFFFAOYSA-N
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Description

2-[(11-Acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide (hereafter referred to as Compound X) is a heterotricyclic acetamide derivative with a complex fused-ring system. Its structure incorporates a thia-triazatricyclic core modified with acetyl, benzyl, and sulfanylacetamide substituents. The tricyclic scaffold provides structural rigidity, which may enhance binding affinity to biological targets compared to simpler heterocyclic analogs .

Properties

IUPAC Name

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12(25)23-8-7-14-15(10-23)29-18-17(14)19(27)24(9-13-5-3-2-4-6-13)20(22-18)28-11-16(21)26/h2-6H,7-11H2,1H3,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYNATRLZWUPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Functional Groups: Functional groups such as the acetyl, benzyl, and sulfanyl groups are introduced through substitution reactions. These reactions may require specific reagents and conditions, such as the use of protecting groups to prevent unwanted side reactions.

    Final Assembly: The final step involves the coupling of the tricyclic core with the acetamide moiety, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can be employed to replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Research suggests that the compound may inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds with similar structures have shown to inhibit the phosphorylation of Akt, a key protein in the signaling pathway activated by the epidermal growth factor receptor (EGFR) .
CompoundCell Line TestedGI50 (µM)Reference
Compound 1MDA-MB-468 (TNBC)5.2
Compound 2MCF-7 (ER+)19.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have synthesized various derivatives and tested them against a range of bacterial strains:

  • Activity Against Pathogens : Preliminary results indicate that certain derivatives demonstrate potent antibacterial activity comparable to established antibiotics . The mechanism likely involves disruption of bacterial cell wall synthesis or function.
DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of compounds similar to this one, particularly in models of neurodegenerative diseases:

  • Therapeutic Potential : Some studies indicate that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A series of triazole derivatives were synthesized and evaluated for their anticancer properties against human breast cancer cell lines, demonstrating significant growth inhibition .
  • Combination Therapy : In another study, compounds were tested in combination with traditional chemotherapeutics like gefitinib, showing enhanced efficacy against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences:

Feature Compound X Compound Y ()
Core Structure 8-Thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene 1,3,4-Oxadiazole
Substituents Acetyl, benzyl, sulfanylacetamide Indol-3-ylmethyl, sulfanylacetamide
Ring Rigidity High (tricyclic system) Moderate (bicyclic system)
Molecular Weight ~450–500 g/mol (estimated) 189–350 g/mol (reported in )

Antimicrobial Activity:

Compound Y derivatives () demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 12.5–50 μg/mL. The indole and oxadiazole moieties were critical for this activity. In contrast, Compound X’s tricyclic system may enhance membrane penetration or target specificity, though experimental data are lacking.

Enzyme Inhibition Potential:

The acetyl and benzyl groups in Compound X suggest possible kinase or protease inhibitory activity, akin to other tricyclic heterocycles (e.g., β-lactamase inhibitors).

Biological Activity

The compound 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the realm of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for this compound is C28H28N4O3S2C_{28}H_{28}N_{4}O_{3}S_{2} with a molecular weight of approximately 532.68 g/mol. The compound features a tricyclic structure that contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, related thiazole and triazole derivatives have shown promising results against various cancer cell lines:

  • Cytotoxicity : In vitro studies using the MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (EGFR-overexpressing triple-negative breast cancer) cell lines demonstrated that compounds structurally related to our target compound can inhibit cell growth effectively.
    • Example Data : A series of compounds showed GI50 values below 10 µM against the MDA-MB-468 cell line, indicating potent cytotoxicity .
  • Mechanism of Action : Some derivatives have been found to inhibit key signaling pathways involved in cancer proliferation, such as the PI3K/Akt pathway, which is crucial for cell survival and growth in various cancers .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Efficacy : Preliminary tests suggest that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When tested in combination with existing antibiotics, some derivatives showed enhanced efficacy, suggesting potential for use in overcoming antibiotic resistance .

Case Studies

Several studies provide insights into the biological activities of compounds related to our target:

  • Study on Thiazole Derivatives : A study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, with some achieving IC50 values lower than 10 µM .
  • Research on Antimicrobial Properties : Another investigation highlighted the antimicrobial potential of triazole derivatives against resistant bacterial strains, showing promise for future therapeutic applications .

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